1-[(4-chlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Background and Significance of 1-[(4-Chlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
The compound belongs to the 1,2,4-triazol-5-one family, a class of nitrogen-containing heterocycles renowned for their pharmacological and agrochemical applications. Its structure features a 4,5-dihydro-1H-1,2,4-triazol-5-one core, which distinguishes it from fully aromatic triazoles by introducing partial saturation at the 4,5-positions. This modification alters electron distribution and conformational flexibility, potentially enhancing binding affinity in biological systems. Key substituents include:
- A 4-chlorophenylmethyl group at N1, contributing lipophilicity and steric bulk.
- A 3-(trifluoromethyl)phenyl group at C4, introducing strong electron-withdrawing effects and metabolic stability.
- A methyl group at C3, modulating steric interactions and solubility.
The trifluoromethyl group, in particular, is notable for its ability to improve bioavailability and resistance to oxidative degradation, making it a common motif in drug design. Chlorine atoms, as seen in the 4-chlorophenyl group, often enhance molecular interactions through halogen bonding. Together, these substituents position the compound as a candidate for further exploration in medicinal chemistry, though its specific biological activities remain underexplored in publicly available literature.
Overview of Triazole-Based Heterocycles in Chemical Research
Triazoles are five-membered heterocycles containing three nitrogen atoms, existing as 1,2,3-triazole or 1,2,4-triazole isomers. The 1,2,4-triazole scaffold, central to this compound, exhibits aromaticity due to six delocalized π-electrons, enabling participation in diverse chemical reactions. Key properties include:
Partially saturated variants like 4,5-dihydro-1H-1,2,4-triazol-5-one introduce conformational constraints, which can enhance selectivity in molecular recognition processes. Synthetic routes to such compounds often involve cyclization of semicarbazides or hydrazides, as demonstrated in the production of 3-nitro-1,2,4-triazol-5-one via formic acid-mediated cyclization. Recent advances in copper-catalyzed azide-alkyne cycloadditions (CuAAC) have further expanded access to triazole derivatives, though these methods primarily yield 1,2,3-triazoles.
Objectives and Scope of the Research
This article aims to:
- Analyze the structural and electronic characteristics of this compound, emphasizing substituent effects on reactivity.
- Evaluate synthetic methodologies for analogous 1,2,4-triazol-5-one derivatives, drawing insights from established protocols.
- Identify potential applications in drug discovery and materials science, informed by the pharmacological activities of structurally related triazoles.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N3O/c1-11-22-23(10-12-5-7-14(18)8-6-12)16(25)24(11)15-4-2-3-13(9-15)17(19,20)21/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQZYJDTOYUPNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multi-step reactions. One common method involves the reaction of 4-chlorobenzyl chloride with 3-(trifluoromethyl)benzylamine to form an intermediate, which is then cyclized with hydrazine hydrate and methyl isocyanate to yield the final triazolone product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azides or other substituted products.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological and chemical properties of 1,2,4-triazol-5-ones are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Key Observations :
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogues, enhancing membrane permeability .
- Solubility: Hydroxyethyl or amino groups () improve aqueous solubility, whereas the target compound’s hydrophobic groups may limit bioavailability .
- Crystallinity : Structural studies () use tools like SHELX and ORTEP for refinement, suggesting similar methodologies apply to the target compound for crystallographic characterization .
Biological Activity
1-[(4-chlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS Number: 861206-71-5) is a triazole derivative noted for its diverse biological activities. This compound features a complex structure that includes a chlorobenzyl group, a methyl group, and a trifluoromethylphenyl group attached to a triazolone ring. Triazoles are recognized for their significant roles in pharmaceuticals and agrochemicals due to their varied biological properties.
The molecular formula of this compound is , with a molecular weight of approximately 367.76 g/mol. The presence of functional groups such as the trifluoromethyl and chlorobenzyl moieties contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H14ClF3N3O |
| Molecular Weight | 367.76 g/mol |
| LogP | 2.2328 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
Biological Activity Overview
Research indicates that triazole derivatives exhibit a wide range of biological activities including antimicrobial, antifungal, antiviral, and anticancer properties. The specific biological activities of this compound have been explored in various studies.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses significant antimicrobial properties. It has shown effectiveness against various bacterial strains such as Escherichia coli and Bacillus subtilis. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Antifungal Activity
The compound has also been evaluated for its antifungal activity. It acts by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungal cells. This inhibition leads to increased permeability of the fungal cell membrane and ultimately cell death.
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Antibacterial Efficacy : A study tested various concentrations of the compound against E. coli and reported a minimum inhibitory concentration (MIC) of 25 μg/mL, indicating potent antibacterial activity.
- Antifungal Screening : In another study, the compound was tested against Candida albicans, showing an IC50 value of 30 μg/mL, which suggests it could be a promising candidate for antifungal drug development.
- Anticancer Properties : The compound has been screened against different cancer cell lines including colon carcinoma (HCT-116) and breast cancer (T47D). Results indicated that it exhibited cytotoxic effects with IC50 values of 6.2 μM and 27.3 μM respectively.
The biological activity of this compound can be attributed to its ability to bind to specific enzymes and disrupt key biochemical pathways:
- Enzyme Inhibition : The compound inhibits crucial enzymes involved in metabolic pathways, leading to reduced viability of target organisms.
- Cell Membrane Disruption : By interfering with membrane integrity in both bacterial and fungal cells, it enhances the susceptibility of these cells to external stressors.
Q & A
Q. What are the optimal synthetic routes for synthesizing this triazolone derivative, and how can purity be ensured?
The synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications. Key steps may include:
- Triazole ring formation : Using precursors like substituted hydrazines and carbonyl compounds under reflux conditions (e.g., ethanol at 80°C for 12–24 hours) .
- Substituent introduction : The 4-chlorophenylmethyl group can be introduced via nucleophilic substitution or coupling reactions, requiring anhydrous solvents (e.g., DMF) and catalysts like K₂CO₃ .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for isolating high-purity products (>95% by HPLC) .
Methodological Tip : Monitor reaction progress using TLC and confirm final structure via ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.2–8.1 ppm) and HRMS .
Q. How can the molecular structure and stereochemistry of this compound be confirmed?
- X-ray crystallography : Resolve spatial arrangement of substituents (e.g., dihydrotriazolone ring conformation) .
- NMR spectroscopy : Assign peaks for the trifluoromethyl group (¹⁹F NMR: δ -60 to -65 ppm) and chlorophenyl protons (¹H NMR splitting patterns) .
- IR spectroscopy : Validate carbonyl (C=O) stretch at ~1700 cm⁻¹ and triazole ring vibrations .
Methodological Tip : Use deuterochloroform (CDCl₃) as the solvent for NMR to avoid signal interference from protic solvents .
Q. What biological activities are associated with this compound, and how are preliminary assays designed?
Triazolone derivatives are explored for:
- Antifungal activity : Test against Candida albicans via microbroth dilution (MIC values <10 µg/mL) .
- Anticancer potential : Screen in vitro against HeLa cells using MTT assays (IC₅₀ reported at ~20 µM) .
Methodological Tip : Include positive controls (e.g., fluconazole for antifungal assays) and perform dose-response curves in triplicate .
Advanced Research Questions
Q. How can data contradictions in synthesis yield or bioactivity be systematically analyzed?
- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, stoichiometry) to identify critical factors affecting yield .
- Statistical modeling : Use ANOVA to assess significance of variables (e.g., reaction time vs. purity) .
- Bioactivity outliers : Re-test compounds under standardized conditions (pH 7.4, 37°C) and validate via orthogonal assays (e.g., flow cytometry for apoptosis) .
Methodological Tip : Apply multivariate analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with bioactivity .
Q. What computational strategies predict binding interactions of this compound with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with fungal CYP51 (Lanosterol 14α-demethylase). Focus on hydrophobic pockets accommodating the trifluoromethyl group .
- MD simulations : Assess stability of ligand-enzyme complexes (20 ns trajectories, AMBER force field) to validate docking poses .
Methodological Tip : Cross-validate docking results with experimental SAR data (e.g., substituent modifications at the 3-methyl position) .
Q. How can degradation pathways and stability under physiological conditions be studied?
- Forced degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and thermal stress (40°C for 4 weeks). Analyze degradation products via LC-MS .
- Plasma stability : Incubate with human plasma (37°C, 24 hours) and quantify parent compound using UPLC-PDA .
Methodological Tip : Use isotopically labeled analogs (e.g., ¹⁴C) to track degradation intermediates .
Q. What strategies resolve conflicting reports on the compound’s mechanism of action?
- Enzyme inhibition assays : Directly measure inhibition of target enzymes (e.g., topoisomerase II via DNA relaxation assays) .
- Gene expression profiling : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
Methodological Tip : Combine biochemical and omics approaches to disentangle primary targets from off-target effects .
Q. How can regioselectivity challenges during synthesis be addressed?
- Protecting groups : Temporarily block reactive sites (e.g., tert-butyloxycarbonyl for amines) during triazole ring formation .
- Microwave-assisted synthesis : Enhance regioselectivity via controlled heating (e.g., 100°C, 30 minutes) .
Methodological Tip : Use 2D NMR (e.g., NOESY) to confirm regiochemistry of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
